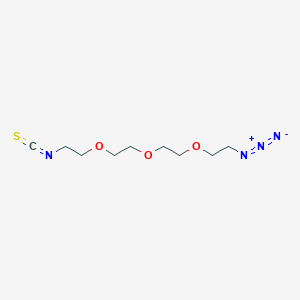

1-isothiocyanato-PEG3-Azide

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVGUDRBZOFJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is 1-isothiocyanato-PEG3-Azide

An In-depth Technical Guide to 1-isothiocyanato-PEG3-Azide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker integral to advancements in bioconjugation, targeted drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal isothiocyanate group, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for covalently linking a wide array of molecules.[3][4] The isothiocyanate group readily reacts with primary amines on proteins and other biomolecules, while the azide group enables highly specific "click chemistry" reactions.[3][5] The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal linker for creating complex bioconjugates.[3][4] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key quantitative and qualitative properties of this compound is presented below. This data is essential for designing and executing successful bioconjugation experiments.

| Property | Value | Reference |

| CAS Number | 1310686-23-7 | [1][2] |

| Molecular Formula | C9H16N4O3S | [1][2] |

| Molecular Weight | 260.32 g/mol | [2][6] |

| Purity | ≥95% | [7] |

| Appearance | (Not specified in search results) | |

| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[1][4] | |

| Storage Conditions | Store at -20°C | [7] |

| IUPAC Name | 1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane | [6] |

| SMILES | C(COCCOCCOCCN=[N+]=[N-])N=C=S | [2] |

Core Applications and Experimental Protocols

This compound is primarily utilized in three key areas: protein and biomolecule labeling, click chemistry for bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Protein and Biomolecule Labeling via Isothiocyanate Chemistry

The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH2), such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[5] This reaction is a cornerstone of protein labeling for various applications, including immunoassays and fluorescence microscopy.[5]

Experimental Protocol: General Protein Labeling

This protocol provides a general procedure for labeling proteins with isothiocyanate derivatives.[5]

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Linker Preparation: Immediately before use, dissolve this compound in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Labeling Reaction: While gently stirring, slowly add the dissolved linker to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, though the optimal ratio may need to be determined empirically.[5]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]

-

Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by methods such as mass spectrometry.

-

Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[5]

Workflow for Protein Labeling

Caption: Workflow for labeling a protein with this compound.

Bioconjugation via Click Chemistry

The azide moiety of this compound allows for its participation in "click chemistry" reactions, which are highly efficient, specific, and biocompatible.[3] The two primary types of click chemistry reactions used with this linker are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][8]

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage.[2][9]

Experimental Protocol: General CuAAC Reaction

This protocol is adapted from general procedures for CuAAC in bioconjugation.[2][9][10]

Materials:

-

Azide-functionalized molecule (e.g., protein labeled with this compound)

-

Alkyne-functionalized molecule (e.g., a small molecule drug or fluorescent probe)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Stock Solutions: Prepare stock solutions of CuSO4 (e.g., 20 mM in water), the ligand (e.g., 50 mM THPTA in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).[10]

-

Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[10]

-

Reaction Mixture: In a separate tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.

-

Initiation: Add the copper/ligand premix to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[2][9]

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.

-

Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and unreacted reagents.

Logical Relationship for CuAAC Reaction

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H16N4O3S | CID 53387313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. axispharm.com [axispharm.com]

- 10. jenabioscience.com [jenabioscience.com]

1-isothiocyanato-PEG3-Azide chemical structure

An In-depth Technical Guide to 1-isothiocyanato-PEG3-Azide: A Heterobifunctional Linker for Advanced Bioconjugation

Abstract

This compound is a versatile heterobifunctional crosslinker that is gaining prominence in the fields of chemical biology, drug discovery, and diagnostics. Its unique architecture, featuring a terminal isothiocyanate group and an azide (B81097) moiety connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables the sequential or simultaneous conjugation of diverse biomolecules. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and applications, with a focus on its role in constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and visual diagrams of its structure and reaction pathways are provided to facilitate its practical implementation in research and development.

Chemical Properties and Structure

This compound is a PEG-based compound with two distinct reactive functional groups.[1] The presence of a PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16N4O3S | [1][6][7] |

| Molecular Weight | ~260.31 g/mol | [4][7] |

| CAS Number | 1310686-23-7 | [1][4][7] |

| Purity | ≥95% to ≥98% (vendor specific) | [4][5] |

| Appearance | (Typically a colorless to pale yellow oil) | N/A |

| Storage Conditions | -20°C | [4] |

Synonyms:

-

1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane[4][6]

-

1-azido-2-(2-(2-(2-isothiocyanatoethoxy)ethoxy)ethoxy)ethane[4]

Caption: Chemical structure of this compound.

Reactivity and Mechanism of Action

This crosslinker's utility stems from its two orthogonal reactive handles: the isothiocyanate and the azide groups. This dual functionality allows for controlled, stepwise conjugation to different molecules.

Isothiocyanate Reactivity

The isothiocyanate group (-N=C=S) readily reacts with primary amine groups (-NH2) to form a stable thiourea (B124793) linkage.[4][8] This reaction is highly efficient and proceeds under mild basic conditions (typically pH 8.0-9.5).

Azide Reactivity

The azide group (-N3) is a key component for "click chemistry" reactions.[7][9][10] It can undergo cycloaddition with:

-

Alkynes: In the presence of a copper(I) catalyst, the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][9][10]

-

Strained Cyclooctynes: The azide can also react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a copper catalyst.[7][9] This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.

References

- 1. This compound | 1310686-23-7 | KCC68623 [biosynth.com]

- 2. This compound|COA [dcchemicals.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]

- 5. biocompare.com [biocompare.com]

- 6. This compound | C9H16N4O3S | CID 53387313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | 1310686-23-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to 1-Isothiocyanato-PEG3-Azide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isothiocyanato-PEG3-Azide is a heterobifunctional crosslinker integral to the advancement of bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and reaction mechanisms. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, a critical feature for maintaining biological activity. The orthogonal reactivity of the isothiocyanate and azide (B81097) moieties allows for precise, stepwise conjugation to biomolecules.

Core Properties of this compound

This compound is a versatile chemical tool designed for the covalent linkage of molecules. Its structure features two key reactive groups at opposite ends of a flexible PEG3 spacer.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Chemical Name | 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane-isothiocyanate | [1][2] |

| Molecular Formula | C₉H₁₆N₄O₃S | [1][3] |

| Molecular Weight | 260.31 g/mol | [3][4] |

| CAS Number | 1310686-23-7 | [3][4] |

| Appearance | Varies (typically a liquid or solid) | |

| Purity | ≥95% | [4] |

| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. | [5][6] |

| Storage Conditions | Store at -20°C. |

Structural Information

The unique reactivity of this linker stems from its two terminal functional groups:

-

Isothiocyanate Group (-N=C=S): This electrophilic group readily reacts with primary amine groups (-NH₂) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) to form a stable thiourea (B124793) bond.[7][8] This reaction is most efficient at slightly basic pH (typically 7.4-9.0).[7]

-

Azide Group (-N₃): This moiety is a key component for "click chemistry." It does not react with native biological functionalities, making it a bio-orthogonal handle.[9] The azide group specifically reacts with alkyne-containing molecules through two primary pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage in the presence of a copper(I) catalyst.[2][10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to form a triazole linkage. This method is particularly useful for applications in living cells where copper toxicity is a concern.[10][]

-

Applications in Research and Drug Development

The heterobifunctional nature of this compound makes it a valuable tool in a variety of applications.

PROTAC Synthesis

A primary application of this linker is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][12] The linker's role is critical in bridging the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a productive ternary complex.[13]

Bioconjugation and Labeling

This linker is also widely used for:

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for detection and imaging.[14]

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[8]

-

Surface Modification: Functionalizing nanoparticles and other materials for biological applications.

Experimental Protocols

The following sections provide detailed methodologies for the two key reactions involving this compound.

Protocol 1: Amine Conjugation via Isothiocyanate Group

This protocol describes the conjugation of a protein (or other amine-containing molecule) to the isothiocyanate group of the linker.

Materials:

-

Protein of interest (with accessible primary amines)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.4-8.5

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Reagent: Tris-HCl or glycine (B1666218) solution (1 M)

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the linker stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will consume any unreacted isothiocyanate groups.

-

Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the conjugated molecule has a chromophore).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized molecule (from Protocol 1) to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., Protein-PEG3-Azide)

-

Alkyne-containing molecule (e.g., a fluorescent probe or a drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (50 mM in water, freshly prepared)

-

Copper ligand (e.g., THPTA or TBTA) stock solution (10 mM in DMSO or water)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule and a 2-10 molar excess of the alkyne-containing molecule in the reaction buffer.

-

Catalyst Preparation (pre-mixing is recommended):

-

In a separate tube, mix the copper ligand and CuSO₄ stock solutions.

-

-

Initiation of Click Reaction: Add the catalyst components to the reaction mixture in the following order, with gentle vortexing after each addition:

-

Copper ligand/CuSO₄ mixture (to a final concentration of 0.1-1 mM copper)

-

Sodium ascorbate (to a final concentration of 1-5 mM)

-

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the final conjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove the copper catalyst and excess reagents.

-

Characterization: Analyze the final product using methods such as SDS-PAGE, mass spectrometry, and functional assays.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the azide-functionalized molecule and a molecule containing a strained alkyne (e.g., DBCO).

Materials:

-

Azide-functionalized molecule (e.g., Protein-PEG3-Azide)

-

Strained alkyne-containing molecule (e.g., DBCO-fluorophore)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule and a 2-10 molar excess of the strained alkyne-containing molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 1-12 hours or at 37°C for a shorter duration. Reaction times may vary depending on the specific strained alkyne used.[15]

-

Purification: Purify the conjugate using SEC, dialysis, or another suitable method to remove unreacted reagents.

-

Characterization: Confirm the final conjugate using appropriate analytical techniques.

Mandatory Visualizations

Experimental Workflow: PROTAC Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1310686-23-7 [amp.chemicalbook.com]

- 3. interchim.fr [interchim.fr]

- 4. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. This compound|COA [dcchemicals.com]

- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. precisepeg.com [precisepeg.com]

- 13. benchchem.com [benchchem.com]

- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-isothiocyanato-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isothiocyanato-PEG3-Azide is a heterobifunctional crosslinker that is gaining significant traction in the fields of bioconjugation, proteomics, and drug development. Its unique architecture, featuring a reactive isothiocyanate group and a versatile azide (B81097) moiety connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables a two-step sequential or orthogonal conjugation strategy. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the chemical principles of its reactive ends, experimental considerations, and applications.

Introduction

The precise chemical modification of biomolecules is a cornerstone of modern life sciences research and therapeutic development. Bifunctional crosslinkers are instrumental in this regard, allowing for the covalent linkage of two different molecular entities. This compound stands out due to its dual reactivity, which facilitates the targeted coupling of proteins, peptides, or other amine-containing molecules to entities functionalized with an alkyne group through the highly efficient click chemistry reaction.[1][2] The integrated PEG3 linker enhances aqueous solubility and reduces potential steric hindrance.[3] This molecule is particularly valuable in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][4]

Core Mechanism of Action: A Dual-Functionality Approach

The mechanism of action of this compound is defined by the independent and highly specific reactivities of its two terminal functional groups: the isothiocyanate group and the azide group.

The Isothiocyanate Group: Covalent Linkage to Primary Amines

The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic primary amine groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reaction, which typically proceeds under mild alkaline conditions (pH 8.0-9.0), results in the formation of a highly stable thiourea (B124793) linkage.

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom, yielding the stable thiourea conjugate.

Key Characteristics of the Isothiocyanate-Amine Reaction:

-

Specificity: Primarily targets primary amines.

-

Stability: The resulting thiourea bond is very stable under physiological conditions.

-

pH Dependence: The reaction rate is significantly influenced by pH, with optimal reactivity generally observed in the slightly alkaline range where the amine is deprotonated and thus more nucleophilic.

The Azide Group: Bioorthogonal Click Chemistry

The azide group (-N3) is a key component for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. The azide group of this compound is designed to participate in click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is characterized by its high efficiency, specificity, and favorable kinetics.

Key Characteristics of the Azide-Alkyne Cycloaddition:

-

Bioorthogonality: Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly specific and does not lead to off-target labeling.

-

High Efficiency: The reaction proceeds with high yields under mild, aqueous conditions.

-

Versatility: The azide group can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), eliminating the need for a potentially cytotoxic copper catalyst in cellular applications.[2][4]

Quantitative Data

While specific kinetic data for this compound is not extensively published, the following table summarizes typical quantitative parameters for the constituent reactions based on analogous systems. Researchers should note that optimal conditions may vary depending on the specific biomolecules and reaction partners involved.

| Parameter | Isothiocyanate-Amine Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Typical pH Range | 8.0 - 9.0 | 4.0 - 12.0 |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| Typical Molar Excess of Reagent | 10-20 fold over protein | 2-10 fold over azide-modified molecule |

| Reaction Efficiency | Generally high, dependent on accessible amines | > 90% |

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation using this compound. Optimization is recommended for each specific application.

Step 1: Labeling of a Protein with this compound

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Amine-free buffer (e.g., carbonate-bicarbonate buffer, pH 8.5-9.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Methodology:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the unreacted crosslinker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the successful labeling and determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy (if the protein concentration is known).

Step 2: Click Chemistry Conjugation

Materials:

-

Azide-labeled protein from Step 1

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand in water.

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-labeled protein and the alkyne-functionalized molecule (typically at a 1:2 to 1:10 molar ratio).

-

Add the copper-chelating ligand to the reaction mixture.

-

Add CuSO4 to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the catalyst.

-

Characterization: Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and integrity.

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: Reaction of the isothiocyanate group with a primary amine.

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Figure 3: General experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool for the creation of well-defined bioconjugates. Its dual-functional nature allows for a robust and controlled conjugation strategy, leveraging the stability of the thiourea linkage and the efficiency and bioorthogonality of click chemistry. This technical guide provides the foundational knowledge of its mechanism of action and practical guidance for its implementation in research and development, empowering scientists to construct novel and complex biomolecular architectures for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of deubiquitinase targets of isothiocyanates using SILAC-assisted quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-isothiocyanato-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, 1-isothiocyanato-PEG3-azide, a versatile tool in bioconjugation, chemical biology, and drug development. It details its chemical properties, experimental protocols for its use, and its application in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a chemical crosslinker featuring two distinct reactive groups at either end of a hydrophilic triethylene glycol (PEG3) spacer. The isothiocyanate group reacts with primary amines to form stable thiourea (B124793) bonds, while the azide (B81097) group allows for covalent attachment to alkyne-containing molecules via "click chemistry". The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1][2][3][4][5][6]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 260.31 g/mol | [6][7][8][9] |

| Molecular Formula | C₉H₁₆N₄O₃S | [5][9] |

| CAS Number | 1310686-23-7 | [5][9] |

| Purity | ≥95% | [7] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols and Methodologies

This molecule's utility lies in its ability to sequentially or simultaneously link two different molecules. The following protocols provide detailed methodologies for the key reactions involving its two functional groups.

Protocol 1: Conjugation of Isothiocyanate to an Amine-Containing Molecule

This procedure describes the reaction of the isothiocyanate group with a primary amine, such as a lysine (B10760008) residue on a protein or an amine-functionalized small molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or carbonate-bicarbonate buffer, pH 9.0-9.5.[2][10] Note: Avoid amine-containing buffers like Tris.[7]

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[2]

-

Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis tubing (10-14 kDa MWCO for proteins)[2][7]

Procedure:

-

Preparation of Reactants:

-

Conjugation Reaction:

-

Calculate the required volume of the linker stock solution to achieve a 10- to 40-fold molar excess of the linker over the amine-containing molecule. A 5:1 molar ratio is a typical starting point for protein labeling.[2][7]

-

While gently stirring the solution of the amine-containing molecule, slowly add the linker solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous gentle stirring.[2][7]

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching solution to react with any excess isothiocyanate.

-

-

Purification:

-

Remove unreacted linker and byproducts by applying the reaction mixture to a size-exclusion column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[2] The conjugated product will elute in the void volume.

-

Alternatively, for macromolecules, perform dialysis against PBS at 4°C for at least 24 hours with multiple buffer changes.[2]

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the conjugate has a chromophore.

-

Protocol 2: Azide-Alkyne "Click Chemistry" Conjugation

The azide group on the linker can be conjugated to an alkyne-functionalized molecule using either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This highly efficient reaction forms a stable triazole linkage but requires a copper(I) catalyst, which can be cytotoxic.[11][12]

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20-100 mM in water)[3][13]

-

Reducing Agent: Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[11][13]

-

Copper(I)-stabilizing Ligand: THPTA or TBTA solution (e.g., 50-200 mM in water or DMSO)[3][13]

-

Reaction Solvent: Aqueous buffer (e.g., PBS), DMSO, or a mixture.

Procedure:

-

Preparation of Reaction Mixture:

-

In a reaction tube, dissolve the azide- and alkyne-containing molecules in the chosen solvent. A slight molar excess (e.g., 1.5 to 4 equivalents) of one component is often used.[11][13]

-

Prepare the catalyst premix: combine the CuSO₄ solution and the ligand solution. The typical ligand-to-copper ratio is 2:1 to 5:1.[3][13]

-

-

Initiation of Reaction:

-

Incubation:

-

Purification:

-

Purify the final conjugate using appropriate chromatographic methods (e.g., size-exclusion, reversed-phase HPLC) to remove the copper catalyst, excess reagents, and byproducts.[13]

-

SPAAC is a bioorthogonal, copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with the azide.[14][15] This method is ideal for use in living systems.[16]

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

-

Reaction Solvent: A biocompatible buffer (e.g., PBS) or an organic solvent (e.g., DMSO, DMF).[16]

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized molecule and the strained alkyne-functionalized molecule in the reaction solvent.

-

-

Conjugation Reaction:

-

Mix the two solutions. A molar excess of one component (e.g., 5-20 fold of the azide linker) can be used to drive the reaction to completion.[16]

-

Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the specific strained alkyne and reactant concentrations.[14][16]

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.[16]

-

Key Applications and Workflows

The primary application of this compound is the construction of more complex molecular architectures, most notably in the development of PROTACs.[17][18] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9][19]

Logical Workflow: Synthesis of a PROTAC

The diagram below illustrates a typical workflow for synthesizing a PROTAC using this compound to link a target protein ligand (Molecule A, containing an amine) and an E3 ligase ligand (Molecule B, containing an alkyne).

References

- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation [ouci.dntb.gov.ua]

- 2. benchchem.com [benchchem.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. 1-isothiocyanato-PEG3-Azide_1310686-23-7_新研博美 [xinyanbm.com]

- 6. This compound|COA [dcchemicals.com]

- 7. youdobio.com [youdobio.com]

- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. jcmarot.com [jcmarot.com]

- 16. benchchem.com [benchchem.com]

- 17. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 19. mdpi.com [mdpi.com]

Solubility of 1-isothiocyanato-PEG3-Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-isothiocyanato-PEG3-Azide, a heterobifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is critical for its effective application in experimental design and for the successful development of novel therapeutics and diagnostic tools.

Core Concepts: Structure and Solubility

This compound (C₉H₁₆N₄O₃S, MW: 260.31 g/mol ) is a molecule designed with two distinct reactive moieties, an isothiocyanate group and an azide (B81097) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure dictates its solubility profile. The PEG component, consisting of three ethylene (B1197577) glycol units, is the primary determinant of the molecule's solubility in aqueous solutions. The hydrophilic nature of the PEG chain significantly enhances the water solubility of the entire molecule.[1][2][3]

Qualitative Solubility Profile

Based on the general properties of PEGylated compounds, this compound is expected to exhibit good solubility in a range of common laboratory solvents. The presence of the PEG spacer increases its solubility in aqueous media.[1][2][3] Generally, PEG derivatives are soluble in water and aqueous buffers.[4] They also show solubility in many organic solvents.

Expected Solubility:

-

High Solubility: Water, aqueous buffers (e.g., PBS), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methylene chloride, Chloroform.

-

Lower Solubility: Ethanol, Toluene.

-

Insoluble: Ether.

It is important to note that while the PEG chain enhances aqueous solubility, the overall solubility will also be influenced by the presence of the isothiocyanate and azide functional groups.

Quantitative Solubility Data

Currently, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in various solvents is not extensively documented in publicly available literature. The solubility of PEG derivatives is known to be dependent on factors such as the specific functional groups present and the length of the PEG chain. Therefore, empirical determination is often necessary for specific applications.

The following table summarizes the expected qualitative solubility based on the properties of similar PEGylated compounds.

| Solvent | Expected Solubility |

| Water | Soluble |

| Aqueous Buffers (e.g., PBS) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Chloroform | Soluble |

| Methylene Chloride | Soluble |

| Ethanol | Less Soluble |

| Toluene | Less Soluble |

| Ether | Insoluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements for their specific experimental conditions, the following general protocol can be adapted.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS, DMSO)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Tightly cap the vials and vortex vigorously for an extended period (e.g., 24-48 hours) at a controlled temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the supernatant and the standard solutions using a suitable analytical method.

-

UV-Vis Spectrophotometry: If the compound has a chromophore, measure the absorbance at a specific wavelength.

-

HPLC: Use a suitable column and mobile phase to separate and quantify the compound.

-

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the saturation solubility of the compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. This compound, CAS 1310686-23-7 | AxisPharm [axispharm.com]

- 3. This compound | C9H16N4O3S | CID 53387313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-isothiocyanato-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 1-isothiocyanato-PEG3-azide, a bifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Due to its dual reactive moieties—an isothiocyanate and an azide (B81097) group—this reagent requires careful handling to mitigate potential risks. This document outlines the known hazards, recommended handling protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Compound Identification and Properties

| Property | Value |

| Chemical Name | 1-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethane-1-isothiocyanate |

| Synonyms | N/A |

| CAS Number | 1310686-23-7 |

| Molecular Formula | C₉H₁₆N₄O₃S |

| Molecular Weight | 260.31 g/mol |

| Appearance | Varies (consult supplier data) |

| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[1][2][3] |

| Purity | ≥95% (typical, consult supplier) |

Hazard Identification and Classification

2.1. The Azide Moiety:

Organic azides are energetic molecules that can be toxic and potentially explosive.[4][5][6][7] The primary hazards associated with the azide group include:

-

Toxicity: Azide compounds can be highly toxic, with a mechanism of action similar to cyanide by inhibiting cytochrome c oxidase.[1] Exposure can occur through inhalation, ingestion, or skin absorption. Symptoms of exposure to azides can include dizziness, weakness, headache, nausea, rapid heart rate, and in severe cases, convulsions and respiratory failure.[1][5][6]

-

Explosive Instability: Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[4][5] The stability of an organic azide is related to its carbon-to-nitrogen (C/N) ratio. For this compound (C₉H₁₆N₄O₃S), the C/N ratio is 9:4 (2.25), which suggests it is likely to be more stable than smaller organic azides. However, caution is still warranted.

-

Reactivity with Metals and Acids: Azides can react with heavy metals (e.g., copper, lead, silver, mercury, iron) to form highly explosive metal azides.[1][4] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1][4][5]

-

Reactivity with Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form explosive di- and tri-azidomethane.[4][5]

2.2. The Isothiocyanate Moiety:

The isothiocyanate group is a reactive electrophile with its own set of hazards:

-

Reactivity: Isothiocyanates are incompatible with many substances, including amines, alcohols, strong oxidizers, and acids, often leading to exothermic reactions.[8]

-

Toxicity and Sensitization: Isothiocyanates can be toxic upon direct exposure, and their vapors can irritate mucous membranes.[8] A significant hazard is their potential to act as sensitizers, causing allergic reactions in some individuals even at low concentrations.[8]

A summary of potential GHS classifications based on analogous compounds is provided below.

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Specific target organ toxicity, single exposure | Category 3 (May cause respiratory irritation) |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) |

Handling and Storage

3.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.

-

Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the substance is a powder and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

3.2. Safe Handling Practices:

-

Work Area: All manipulations should be performed in a certified chemical fume hood.

-

Avoid Incompatibles: Keep away from acids, strong bases, oxidizing agents, and heavy metals.[1][4][5][8] Do not use metal spatulas or tools.[5]

-

Control of Ignition Sources: Avoid heat, sparks, and open flames.

-

Grounding: For larger quantities, take precautionary measures against static discharges.

-

Solution Preparation: When preparing solutions, add the compound to the solvent slowly. For long-term storage of solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2]

-

Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[1]

3.3. Storage:

-

Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at -20°C for long-term stability.[2]

-

Light: Protect from light.

-

Incompatibles: Store away from incompatible materials mentioned above.

Experimental Protocols

General Protocol for Handling this compound in a Bioconjugation Reaction:

-

Preparation:

-

Ensure the work area within the chemical fume hood is clean and free of incompatible materials.

-

Don appropriate PPE (safety goggles, lab coat, and nitrile gloves).

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

-

-

Weighing and Dissolving:

-

Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats.

-

Weigh the required amount of the compound directly into a clean, dry reaction vessel inside the fume hood.

-

Add the appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer, depending on the reaction) to the reaction vessel using a syringe or pipette. Gently swirl or stir to dissolve.

-

-

Reaction:

-

Add the dissolved this compound solution to the reaction mixture containing the substrate (e.g., a protein or other molecule with a primary amine for reaction with the isothiocyanate, or an alkyne for a click chemistry reaction with the azide).

-

Maintain the reaction under appropriate conditions (e.g., temperature, pH, and inert atmosphere if necessary). The isothiocyanate group reacts with primary amines at a pH of around 7-9.

-

-

Quenching and Work-up:

-

If necessary, quench any unreacted this compound. For the isothiocyanate, this can be done by adding a small molecule with a primary amine (e.g., Tris buffer or ethanolamine). For the azide, if it needs to be reduced, this should be done with appropriate reducing agents under controlled conditions.

-

Purify the product using standard techniques such as chromatography.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that came into contact with the compound.

-

Dispose of all waste, including unused reagent, reaction mixtures, and contaminated materials, in a designated hazardous waste container for azides.

-

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, absorb with a non-combustible material like vermiculite (B1170534) or sand and place in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: A flowchart outlining the key stages of safely handling this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is not exhaustive and should be supplemented with information from the supplier and your institution's specific safety protocols. Always perform a thorough risk assessment before beginning any new experimental procedure.

References

- 1. research.wayne.edu [research.wayne.edu]

- 2. This compound|COA [dcchemicals.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of drug delivery, bioconjugation, and diagnostics.[1][2] These linkers consist of a flexible, hydrophilic polyethylene glycol chain with two distinct reactive functional groups at either end.[3][] This unique architecture allows for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic drug, paving the way for the rational design of complex biomolecules with enhanced therapeutic properties.[5][6]

The PEG spacer itself confers a number of favorable properties to the resulting conjugate.[7] It can increase the hydrophilicity of hydrophobic molecules, improving their solubility and reducing aggregation in aqueous environments.[6] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugated molecule from the immune system and enzymatic degradation, which can lead to a longer circulation half-life and reduced immunogenicity.[3][] The ability to customize the length of the PEG chain provides precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.[]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, including their core properties, common functional groups, and applications. It also presents detailed experimental protocols for their use in bioconjugation and provides quantitative data for a selection of commercially available linkers.

Core Properties and Advantages

The incorporation of a heterobifunctional PEG linker into a bioconjugate offers a multitude of advantages that can significantly improve its performance. These properties are summarized below.

| Property | Advantage in Bioconjugation | References |

| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules, reducing the risk of aggregation. | [6][9] |

| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, minimizing adverse immune responses. | [7][9] |

| Flexibility | The PEG chain provides rotational freedom, which can be crucial for allowing conjugated molecules to interact optimally with their targets. | [1][] |

| "Stealth" Effect | The hydrated PEG chain can shield the conjugate from recognition by the immune system and proteolytic enzymes, leading to a longer in vivo half-life. | [3][] |

| Precise Spacer Control | The defined length of monodisperse PEG linkers allows for precise control over the distance between the two conjugated entities, which can be optimized for specific applications. | [9] |

| Dual Reactivity | The two different functional groups enable the specific and sequential attachment of two different molecules, providing a high degree of control over the conjugation process. | [6] |

Common Heterobifunctional PEG Linkers

A wide variety of heterobifunctional PEG linkers are commercially available, featuring different combinations of reactive groups to suit various conjugation strategies. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (e.g., lysine (B10760008) residues in proteins) or sulfhydryl groups (e.g., cysteine residues).[10]

| Linker Name | Functional Group 1 | Functional Group 2 | Target for Functional Group 1 | Target for Functional Group 2 |

| MAL-PEG-COOH | Maleimide | Carboxyl | Sulfhydryls (e.g., cysteine) | Amines (after activation) |

| NH2-PEG-COOH | Amine | Carboxyl | Carboxyls (after activation) | Amines (after activation) |

| NHS-PEG-Maleimide | N-Hydroxysuccinimide (NHS) Ester | Maleimide | Primary Amines (e.g., lysine) | Sulfhydryls (e.g., cysteine) |

| Alkyne-PEG-NHS | Alkyne | N-Hydroxysuccinimide (NHS) Ester | Azides (via click chemistry) | Primary Amines (e.g., lysine) |

| Azide-PEG-NHS | Azide | N-Hydroxysuccinimide (NHS) Ester | Alkynes (via click chemistry) | Primary Amines (e.g., lysine) |

Quantitative Data on Representative PEG Linkers

The length of the PEG chain is a critical parameter that can be tailored to optimize the properties of the final conjugate. The following table provides data for a selection of heterobifunctional PEG linkers with varying chain lengths.

| Linker | Molecular Weight (Daltons) | Number of PEG Units | Contour Length (nm) |

| NHS-PEG2-Maleimide | 353.3 | 2 | ~0.7 |

| NHS-PEG4-Maleimide | 441.4 | 4 | ~1.4 |

| NHS-PEG8-Maleimide | 617.6 | 8 | ~2.8 |

| NHS-PEG12-Maleimide | 793.8 | 12 | ~4.2 |

Note: Contour length is an approximation and can vary based on the conformation of the PEG chain.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving heterobifunctional PEG linkers.

Synthesis of an Alkyne-PEG5-Iodo Linker

This protocol describes a general method for the synthesis of a heterobifunctional PEG linker that can be further modified for various bioconjugation applications.[9]

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium Iodide (NaI)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Acetone

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF and cool the solution to 0°C.

-

Add NaH portion-wise and stir the mixture for 30 minutes at 0°C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0°C.

-

Add MsCl dropwise and stir the reaction at 0°C for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield alkyne-PEG5-OMs.

-

-

Iodination of Alkyne-PEG5-OMs:

-

Dissolve alkyne-PEG5-OMs and NaI in acetone.

-

Heat the mixture to reflux and stir overnight.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, alkyne-PEG5-iodo.

-

Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-Maleimide linker.[11][12]

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

-

NHS-PEG-Maleimide linker

-

Thiol-containing molecule

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis equipment

-

Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)

Procedure:

-

Reaction of Antibody with NHS-PEG-Maleimide:

-

Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF immediately before use.

-

Add the linker solution to the antibody solution at a 10- to 20-fold molar excess.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Remove the excess, unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).

-

-

Conjugation of the Maleimide-Activated Antibody with a Thiol-Containing Molecule:

-

Immediately add the thiol-containing molecule to the purified maleimide-activated antibody solution. A slight molar excess of the thiol-containing molecule is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The final conjugate can be purified by size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove any remaining unreacted molecules.

-

Visualization of Workflows and Pathways

General Bioconjugation Workflow

The following diagram illustrates a generalized workflow for protein conjugation using a heterobifunctional PEG linker.

Caption: Generalized workflow for bioconjugation.

PROTAC-Mediated Protein Degradation Pathway

Heterobifunctional linkers, including PEG linkers, are a critical component of Proteolysis-Targeting Chimeras (PROTACs). The linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein.[12][13]

Caption: PROTAC-mediated protein degradation.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation. Their unique combination of properties, including hydrophilicity, biocompatibility, and dual reactivity, allows for the precise construction of complex biomolecules with improved therapeutic potential.[6][9] The ability to tailor the length and composition of the PEG linker provides a high degree of control over the physicochemical and pharmacokinetic properties of the resulting conjugate.[] As our understanding of the structure-activity relationships of bioconjugates continues to grow, the rational design and application of novel heterobifunctional PEG linkers will undoubtedly play a central role in the development of the next generation of targeted therapeutics and diagnostics.

References

- 1. chempep.com [chempep.com]

- 2. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. purepeg.com [purepeg.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azide and Isothiocyanate Reactive Groups for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the ability to selectively and efficiently modify biomolecules is paramount. Azide (B81097) and isothiocyanate reactive groups represent two powerful and versatile classes of functionalities that enable the covalent attachment of probes, drugs, and other moieties to proteins, peptides, and other biological targets. This technical guide provides a comprehensive overview of the core principles, reactivity, and applications of azide and isothiocyanate chemistry. It includes a detailed comparison of their reaction kinetics, step-by-step experimental protocols, and visualizations of relevant workflows and signaling pathways to empower researchers in their scientific endeavors.

Core Principles and Reactivity

Azide Reactive Group (-N₃)

The azide group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Azides are prized for their bioorthogonality, meaning they are largely unreactive with endogenous functional groups found in biological systems, ensuring high specificity in complex environments.[1] The primary reactions involving azides in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4] CuAAC reactions are known for their high reaction rates and yields.[2] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst.[3][6] The relief of ring strain provides the driving force for the reaction, forming a stable triazole linkage.[7] While generally slower than CuAAC, SPAAC is highly biocompatible and has become a valuable tool for live-cell imaging and in vivo studies.[3]

Isothiocyanate Reactive Group (-N=C=S)

Isothiocyanates are electrophilic compounds that readily react with nucleophilic groups on biomolecules.[8] Their primary targets are primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable thiourea (B124793) bond.[9] This reaction is highly efficient under mild alkaline conditions (pH 9-11).[9] Isothiocyanates can also react with thiols, such as the side chain of cysteine residues, under slightly acidic to neutral conditions (pH 6-8) to form a dithiocarbamate (B8719985) linkage.[9] The versatility and reliability of isothiocyanate chemistry have made it a widely used method for labeling proteins with fluorescent dyes and other tags.[10]

Data Presentation: Quantitative Comparison of Reaction Kinetics

The efficiency of a bioconjugation reaction is a critical parameter. The following tables summarize key quantitative data for azide and isothiocyanate reactions to facilitate a direct comparison.

Table 1: Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Azide Reactant | Alkyne Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| CuAAC | Benzyl (B1604629) azide | Phenylacetylene | ~1-100 | [2] |

| SPAAC | Benzyl azide | Dibenzocyclooctyne (DBCO) | ~0.1-1 | [2] |

| SPAAC | Benzyl azide | Bicyclo[6.1.0]nonyne (BCN) | ~0.01-0.1 | [6] |

| SPAAC | Benzyl azide | Difluorinated cyclooctyne (DIFO) | ~1-10 | [11] |

Table 2: Second-Order Rate Constants for Isothiocyanate-Amine Reactions

| Isothiocyanate Reactant | Amine Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| p-Nitrophenyl isothiocyanate | n-Butylamine | Varies with solvent and amine concentration | Diethyl ether, iso-octane | [12] |

| Phenyl isothiocyanate | Aniline | Not explicitly provided, but reaction is efficient | Aqueous K₂CO₃ | [13] |

| Benzyl isothiocyanate | Cysteine | Not explicitly provided, but faster than with lysine at neutral pH | pH dependent | [10] |

Table 3: Stability of Resulting Linkages

| Linkage | Formed From | Stability Characteristics | Reference |

| 1,2,3-Triazole | Azide + Alkyne (CuAAC/SPAAC) | Highly stable to hydrolysis, oxidation, and enzymatic cleavage.[14] Considered a robust and permanent linkage.[14] | [14][15] |

| Thiourea | Isothiocyanate + Amine | Generally considered very stable for cellular and in vivo applications.[16] | [16][17] |

| Dithiocarbamate | Isothiocyanate + Thiol | Stability can be pH-dependent. | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation experiments. Below are protocols for key reactions involving azide and isothiocyanate reactive groups.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Materials:

-

Azide-modified protein (1-10 mg/mL in a compatible buffer, e.g., PBS)

-

Alkyne-containing molecule (e.g., fluorescent probe)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

-

Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water)

-

Freshly prepared sodium ascorbate (B8700270) solution (300 mM in water)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule. A 1.5- to 3-fold molar excess of the alkyne molecule is recommended.[18]

-

Add the copper-stabilizing ligand solution to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently vortex the mixture to ensure homogeneity.

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst and excess reagents.[18]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

Materials:

-

Azide-modified protein (1-10 mg/mL in an amine-free buffer)

-

Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester for amine labeling)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., desalting column)

Procedure:

-

If starting with an unmodified protein, first react it with an NHS-ester functionalized strained alkyne (e.g., DBCO-NHS ester) to introduce the alkyne handle. A 10-20 fold molar excess of the NHS ester is typically used.[6] Incubate for 1-2 hours at room temperature or overnight at 4°C. Purify the alkyne-modified protein.

-

Combine the alkyne-modified protein and the azide-containing molecule in the reaction buffer. A molar excess of the azide (e.g., 5-20 fold) is typically used.[19]

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[19]

-

Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[6]

Protocol 3: Isothiocyanate-Based Labeling of Proteins

Materials:

-

Purified protein (1-2 mg/mL in an amine-free buffer like PBS)

-

Isothiocyanate-functionalized molecule (e.g., FITC, 1 mg/mL in anhydrous DMSO, freshly prepared)

-

Labeling Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 9.0

-

Quenching Reagent: 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dialyze the purified protein against the labeling buffer overnight at 4°C to remove any amine-containing contaminants. Adjust the protein concentration to 1-2 mg/mL.

-

FITC Addition: While gently stirring the protein solution, slowly add the FITC solution. A starting molar ratio of 10:1 to 20:1 (FITC to protein) is common, but the optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.

-

Quenching: Add the quenching reagent to stop the reaction and incubate for 30 minutes at room temperature.

-

Purification: Separate the FITC-conjugated protein from unreacted FITC using a gel filtration column pre-equilibrated with PBS.

-

Characterization: Determine the degree of labeling (fluorophore-to-protein ratio) by measuring the absorbance at 280 nm (for protein) and the maximum absorbance wavelength of the fluorophore (e.g., 495 nm for FITC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates, many of which are derived from dietary sources like cruciferous vegetables, are known to modulate a variety of cellular signaling pathways, contributing to their chemopreventive and therapeutic effects.[20][21][22][23][24]

Activity-Based Protein Profiling (ABPP) Workflow Using Azide Probes

Azide-functionalized probes are instrumental in activity-based protein profiling (ABPP), a powerful chemical proteomics strategy to identify and characterize enzyme activity in complex biological samples.[25][26][27][28][29]

Conclusion

Azide and isothiocyanate reactive groups offer a powerful and versatile toolkit for researchers in the life sciences and drug development. The choice between these functionalities depends on the specific application, the desired reaction kinetics, and the biological context. Azides, through the highly efficient and bioorthogonal click chemistry, provide a means for robust and specific conjugation, with SPAAC being particularly advantageous for in vivo studies. Isothiocyanates offer a simple and effective method for labeling proteins at amine or thiol residues, with a rich history of use in generating fluorescently tagged biomolecules. By understanding the core principles, quantitative aspects, and experimental protocols associated with these reactive groups, researchers can confidently design and execute experiments to advance their understanding of biological systems and develop novel therapeutic and diagnostic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. jcmarot.com [jcmarot.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 14. benchchem.com [benchchem.com]